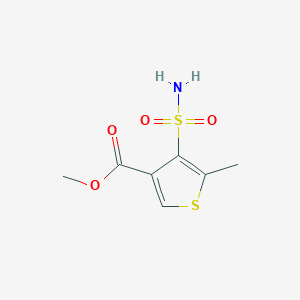![molecular formula C₇H₉Cl₂N₃ B1145819 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 100960-08-5](/img/structure/B1145819.png)
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridines represent a significant category of heterocycles, known for their diverse applications in medicinal chemistry and material science due to their unique structural framework. These compounds are characterized by the fusion of pyrrole and pyridine rings, providing a versatile scaffold for further chemical modifications.
Synthesis Analysis
Synthetic routes to 1H-pyrrolo[2,3-b]pyridines have been explored through various methods. Herbert and Wibberley (1969) investigated five different synthetic approaches, including modifications of Madelung- and Fischer-syntheses, to prepare a range of substituted derivatives, highlighting the flexibility of this scaffold for chemical synthesis (Herbert & Wibberley, 1969).
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridines involves a conjugated system that extends over the pyrrole and pyridine rings. This conjugation contributes to the stability and chemical properties of these compounds. Amirnasr et al. (2002) provided insights into the molecular structure through X-ray crystallography, showcasing the arrangement of atoms within the compound and the presence of hydrogen bonding (Amirnasr et al., 2002).
Chemical Reactions and Properties
1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, primarily at the 3-position. These reactions enable the introduction of different functional groups, thereby modulating the compound's chemical properties for targeted applications (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties of 1H-pyrrolo[2,3-b]pyridines, such as solubility, melting points, and crystalline structure, are influenced by the nature and position of substituents on the heterocyclic framework. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and its role in drug development processes.
Chemical Properties Analysis
The chemical properties of 1H-pyrrolo[2,3-b]pyridines are defined by their reactivity towards electrophiles, nucleophiles, and various reagents. The presence of both pyrrole and pyridine rings imparts unique nucleophilic and electrophilic sites, allowing for selective reactions that can be exploited in synthetic chemistry to develop complex molecules with potential biological activity.
Applications De Recherche Scientifique
- Summary of the Application : The compound “1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride” is being studied for its potential use in cancer therapy . Specifically, it is being investigated for its ability to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors .
- Methods of Application or Experimental Procedures : The compound is synthesized and then tested for its inhibitory activity against FGFRs . In vitro studies are conducted to assess its effect on cancer cell proliferation, apoptosis, migration, and invasion .
- Results or Outcomes : The compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-5(6)2-1-3-9-7;;/h1-4H,8H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUROPXPIWYNFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Acetyloxy)-5-[[2-(acetyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-α1-(bromomethyl)-1,3-benzen](/img/no-structure.png)
![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

